
Beta-Hydroxy-O-(phenylmethyl)tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Hydroxy-O-(phenylmethyl)tyrosine is a synthetic compound that belongs to the class of modified amino acids. It is structurally related to tyrosine, an essential amino acid involved in protein synthesis and various metabolic pathways. The compound is characterized by the presence of a beta-hydroxy group and a phenylmethyl group attached to the tyrosine backbone, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Beta-Hydroxy-O-(phenylmethyl)tyrosine typically involves the hydroxylation of a phenylmethyl-substituted tyrosine derivative. One common method includes the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide under controlled conditions to introduce the beta-hydroxy group. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic hydroxylation. These methods offer higher efficiency and selectivity, making them suitable for large-scale synthesis. The use of biocatalysts, such as hydroxylase enzymes, can also be employed to achieve regioselective hydroxylation under mild conditions, reducing the need for harsh chemicals and extreme reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Beta-Hydroxy-O-(phenylmethyl)tyrosine undergoes various chemical reactions, including:
Oxidation: The beta-hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nitric acid in sulfuric acid at 0-5°C for nitration.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Beta-Hydroxy-O-(phenylmethyl)tyrosine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Beta-Hydroxy-O-(phenylmethyl)tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The beta-hydroxy group can form hydrogen bonds with active site residues, enhancing binding affinity and specificity. The phenylmethyl group can participate in hydrophobic interactions, further stabilizing the compound-enzyme complex. These interactions can modulate enzyme activity and influence metabolic pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tyrosine: An essential amino acid with a similar backbone structure but lacking the beta-hydroxy and phenylmethyl groups.
Phenylalanine: Another essential amino acid that serves as a precursor to tyrosine but lacks the hydroxyl group.
L-DOPA: A hydroxylated derivative of tyrosine used in the treatment of Parkinson’s disease.
Uniqueness
Beta-Hydroxy-O-(phenylmethyl)tyrosine is unique due to the presence of both the beta-hydroxy and phenylmethyl groups, which confer distinct chemical reactivity and biological activity. These modifications enhance its potential as a versatile compound in various scientific and industrial applications, distinguishing it from its structurally related counterparts.
Eigenschaften
Molekularformel |
C16H17NO4 |
|---|---|
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
2-amino-3-hydroxy-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H17NO4/c17-14(16(19)20)15(18)12-6-8-13(9-7-12)21-10-11-4-2-1-3-5-11/h1-9,14-15,18H,10,17H2,(H,19,20) |
InChI-Schlüssel |
FKMWWQBDFKUJNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate](/img/structure/B13403591.png)

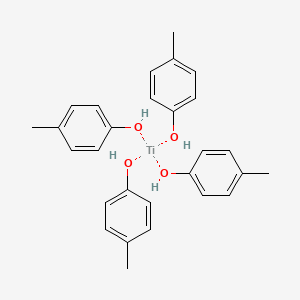
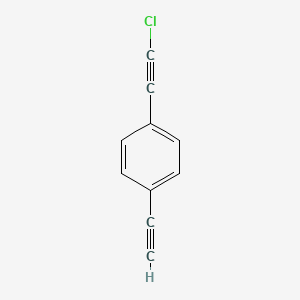
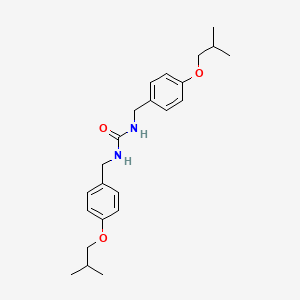
![(2R)-1-{[(2r)-1-methoxy-1-oxo-2-propanyl]amino}-1-oxo-2-propanaminium chloride](/img/structure/B13403603.png)

![2-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13403624.png)
![6-fluorospiro[3,4-dihydroisochromene-1,4'-piperidine]](/img/structure/B13403625.png)
![4-(5-Mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B13403633.png)
![2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol](/img/structure/B13403634.png)
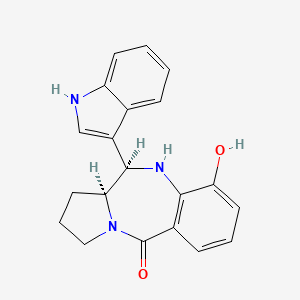
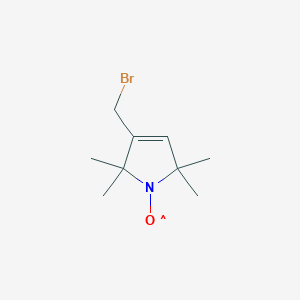
![[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B13403657.png)
